molecular formula C20H21N5O2 B4524476 N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4524476
M. Wt: 363.4 g/mol
InChI Key: DDNFMHJFBCQMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a hybrid molecule combining a pyridazinone core with a substituted indene and pyrazole moiety. Its structure features:

  • A pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked via an acetamide group.
  • A 3,5-dimethylpyrazole substituent at the 3-position of the pyridazinone.
  • A 2,3-dihydro-1H-inden-2-yl group as the N-terminal substituent of the acetamide.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-9-14(2)25(22-13)18-7-8-20(27)24(23-18)12-19(26)21-17-10-15-5-3-4-6-16(15)11-17/h3-9,17H,10-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNFMHJFBCQMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Moiety: Starting from a suitable indene precursor, the indene moiety can be synthesized through cyclization reactions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via condensation reactions involving hydrazines and 1,3-diketones.

    Construction of the Pyridazinone Structure: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the indene, pyrazole, and pyridazinone fragments through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (NaOH, NH₃), and electrophiles (alkyl halides, acyl chlorides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Several structurally related compounds have been synthesized and studied, providing a basis for comparative analysis. Key examples include:

Structural Analogues with Pyridazinone-Pyrazole Hybrids
Compound Name/ID Molecular Formula Key Substituents Molecular Weight (g/mol) ChemSpider ID (if available)
Target Compound C₂₁H₂₃N₅O₂ 2,3-dihydro-1H-inden-2-yl, 3,5-dimethylpyrazole 385.45 Not provided
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide C₁₈H₂₃N₇O₂S 5-isobutyl-1,3,4-thiadiazol-2-yl 409.49 1219584-92-5
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(6-methyl-2-heptanyl)acetamide C₂₀H₃₀N₆O₂ 6-methyl-2-heptanyl 410.50 1219584-92-5
Compound 6e (Antipyrine/Pyridazinone Hybrid) C₃₄H₃₅ClN₆O₃ 4-benzylpiperidine, antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) 635.14 Not provided

Key Observations :

Substituent Flexibility :

  • The indene group in the target compound distinguishes it from analogues with aliphatic (e.g., 6-methylheptanyl ) or heterocyclic (e.g., thiadiazole ) termini. Indene’s aromaticity may enhance π-π stacking interactions in biological targets.
  • The 3,5-dimethylpyrazole substituent is conserved across all analogues, suggesting its critical role in binding or stability.

Biological Implications: Compound 6e (from ) incorporates an antipyrine moiety linked to pyridazinone via a piperidine spacer. The thiadiazole-containing analogue may exhibit altered solubility due to sulfur’s electronegativity, contrasting with the indene group’s hydrophobicity.

Synthetic Yields :

  • Hybrids like 6e and 6f () were synthesized in moderate yields (42–62%), suggesting challenges in steric control during acetamide coupling—a consideration relevant to the target compound’s synthesis .

Functional Group Analysis
  • Pyridazinone Core: Present in all analogues, this ring system is a known pharmacophore for kinase inhibition and antiplatelet activity.
  • Heterocyclic Substituents : Thiadiazole and antipyrine introduce distinct electronic profiles compared to indene, affecting dipole interactions and bioavailability.
Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation. The target compound’s pyridazinone carbonyl and acetamide NH groups likely participate in intermolecular H-bonding, similar to antipyrine hybrids (e.g., C=O and NH motifs in 6e–6h ). Substituents like indene may disrupt crystal packing compared to smaller groups (e.g., isobutyl ), influencing solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.